2-Iodo-6-(trifluoromethyl)pyridin-3-amine
Description
Chemical Identification and International Union of Pure and Applied Chemistry Nomenclature
This compound represents a highly specialized heterocyclic compound characterized by the presence of multiple heteroatoms and fluorinated substituents within its molecular framework. The compound is officially registered under the Chemical Abstracts Service number 920979-04-0, establishing its unique identity in chemical databases worldwide. The molecular formula C6H4F3IN2 indicates a compact structure containing six carbon atoms, four hydrogen atoms, three fluorine atoms, one iodine atom, and two nitrogen atoms, resulting in a molecular weight of 288.01 grams per mole.
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that precisely describe its structural features. The official International Union of Pure and Applied Chemistry name, "this compound," reflects the substitution pattern on the pyridine ring, where the iodine atom occupies position 2, the trifluoromethyl group is located at position 6, and the amino group is positioned at carbon 3. This nomenclature system ensures unambiguous identification of the compound's structure and facilitates clear communication within the scientific community.
The structural representation through Simplified Molecular Input Line Entry System notation provides a standardized method for describing the compound's connectivity. The canonical Simplified Molecular Input Line Entry System string "Nc1ccc(nc1I)C(F)(F)F" encodes the pyridine ring structure with its substituents, enabling computational analysis and database searches. Additionally, the International Chemical Identifier string "InChI=1S/C6H4F3IN2/c7-6(8,9)4-2-1-3(11)5(10)12-4/h1-2H,11H2" provides a unique molecular signature that facilitates precise identification across various chemical information systems.
The compound's structural complexity arises from the combination of halogen substitution, trifluoromethyl functionality, and amino group incorporation within the pyridine framework. This particular substitution pattern creates a molecule with distinct electronic and steric properties that influence its reactivity and potential applications in synthetic chemistry. The presence of the electron-withdrawing trifluoromethyl group at position 6 and the electron-donating amino group at position 3 creates an interesting electronic environment that can be exploited in various chemical transformations.
Historical Context and Discovery in Heterocyclic Chemistry
The development of trifluoromethylpyridine derivatives, including this compound, represents a significant advancement in the field of fluorinated heterocyclic chemistry that began with early pioneering work in the late 19th century. The first synthesis of an aromatic compound bearing a trifluoromethyl group was reported in 1898 by Swarts, who treated benzotrichloride with antimony trifluoride to afford benzotrifluoride, establishing the foundation for subsequent developments in trifluoromethyl chemistry. This groundbreaking work laid the conceptual framework for introducing fluorinated groups into aromatic systems, which would later be extended to heterocyclic compounds.
The specific introduction of trifluoromethyl groups into pyridine rings to afford trifluoromethylpyridine derivatives was first achieved in 1947, utilizing synthetic procedures similar to those developed for benzotrifluoride but involving chlorination and fluorination of picoline. This early work represented a crucial milestone in heterocyclic chemistry, as it demonstrated the feasibility of incorporating highly electronegative fluorine atoms into nitrogen-containing aromatic systems. The development of these synthetic methodologies opened new avenues for creating functionalized pyridine derivatives with unique electronic and chemical properties.
The evolution of trifluoromethylpyridine chemistry gained significant momentum during the latter half of the 20th century, driven by the recognition that fluorinated heterocycles possessed exceptional properties for biological applications. The unique characteristics of fluorine atoms, including their small size, high electronegativity, and ability to form strong carbon-fluorine bonds, contributed to the distinctive physicochemical properties observed in trifluoromethylpyridine derivatives. These properties included enhanced metabolic stability, altered lipophilicity, and modified electronic characteristics that proved advantageous in various applications.
Industrial development of trifluoromethylpyridine manufacturing processes became a critical focus as demand increased for these specialized intermediates. The establishment of practical large-scale industrial manufacturing processes required overcoming significant technical challenges related to the handling of hydrogen fluoride and other reactive fluorinating agents. Early vapor-phase fluorination methods, while effective, suffered from disadvantages including high energy costs associated with elevated temperatures, decomposition of starting materials and end products at high temperatures, and low conversion rates with poor selectivity to desired trifluoromethylpyridine products.
The development of liquid-phase fluorination methods represented a significant advancement over earlier vapor-phase techniques. These improved processes involved contacting trichloromethylpyridine compounds with hydrogen fluoride in the presence of catalytic amounts of metal halides under liquid-phase conditions, providing more selective and efficient conversion to desired trifluoromethylpyridine products. The liquid-phase conditions offered several advantages, including reduced energy requirements, improved selectivity, and the ability to conduct continuous processes by collecting trifluoromethylpyridine products that vaporized during formation.
The historical development of methods for introducing amino groups into trifluoromethylpyridine frameworks followed parallel advances in heterocyclic chemistry. Early synthetic approaches involved nucleophilic substitution reactions of halogeno-trifluoromethylpyridine compounds with ammonia at elevated temperatures, typically ranging from 50 to 200 degrees Celsius. These methodologies enabled the preparation of amino-trifluoromethylpyridine compounds, including structural analogs of this compound, through controlled substitution reactions that preserved the integrity of the trifluoromethyl group while introducing the desired amino functionality.
The contemporary significance of compounds like this compound reflects the culmination of decades of research in fluorinated heterocyclic chemistry. Modern synthetic methodologies have expanded the accessibility of these specialized compounds, enabling their use as key building blocks in the development of biologically active molecules. The continued development of new synthetic approaches for trifluoromethylpyridine derivatives, including methods for selective halogenation and functional group transformations, demonstrates the ongoing importance of this chemical class in contemporary research and industrial applications.
Structure
2D Structure
Properties
IUPAC Name |
2-iodo-6-(trifluoromethyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3IN2/c7-6(8,9)4-2-1-3(11)5(10)12-4/h1-2H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLQPMZEWVGHHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)I)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20698887 | |
| Record name | 2-Iodo-6-(trifluoromethyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20698887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920979-04-0 | |
| Record name | 2-Iodo-6-(trifluoromethyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20698887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-6-(trifluoromethyl)pyridin-3-amine typically involves the iodination of 6-(trifluoromethyl)pyridin-3-amine. One common method is the reaction of 6-(trifluoromethyl)pyridin-3-amine with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-6-(trifluoromethyl)pyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a boronic acid or ester, and a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with sodium azide yields 2-azido-6-(trifluoromethyl)pyridin-3-amine, while Suzuki-Miyaura coupling with phenylboronic acid produces 2-phenyl-6-(trifluoromethyl)pyridin-3-amine .
Scientific Research Applications
2-Iodo-6-(trifluoromethyl)pyridin-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Iodo-6-(trifluoromethyl)pyridin-3-amine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects .
Comparison with Similar Compounds
Table 1: Halogenated Pyridinamine Derivatives
Key Findings :
- Halogen Reactivity : The iodine substituent in the target compound offers superior reactivity in metal-catalyzed cross-coupling reactions compared to chlorine analogs, albeit at a higher cost .
- Electron-Withdrawing Effects : Trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups both enhance electrophilicity, but -OCF₃ may improve solubility in polar solvents .
Iodo-Substituted Pyridinamine Isomers
Table 2: Iodo-Trifluoromethyl Pyridinamine Isomers
| Compound Name | CAS Number | Substituent Positions | Purity | Price (1g) |
|---|---|---|---|---|
| 3-Iodo-5-(trifluoromethyl)pyridin-2-amine | N/A | -I (3), -CF₃ (5), -NH₂ (2) | 97% | $400 |
| 5-Iodo-3-(trifluoromethyl)pyridin-2-amine | 911112-05-5 | -I (5), -CF₃ (3), -NH₂ (2) | 95% | N/A |
| 5-Iodo-6-(trifluoromethyl)pyridin-2-amine | 1227596-12-4 | -I (5), -CF₃ (6), -NH₂ (2) | 95% | N/A |
Key Findings :
- Positional Effects : Moving the iodine atom from the 2-position (target compound) to the 3- or 5-position alters steric interactions and electronic distribution. For example, 3-Iodo-5-(trifluoromethyl)pyridin-2-amine is priced lower ($400/g) but may exhibit reduced stability due to proximity of -I and -NH₂ groups .
- Synthetic Utility : Isomers with iodine at the 2-position are preferred for regioselective coupling reactions in drug discovery .
Trifluoromethyl vs. Other Substituents
Table 3: Substituent Variants
Biological Activity
2-Iodo-6-(trifluoromethyl)pyridin-3-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. With the molecular formula CHFIN and a molecular weight of 288.01 g/mol, this compound contains a pyridine ring with an iodine atom at the 2-position, a trifluoromethyl group at the 6-position, and an amine group at the 3-position. Its structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the context of central nervous system disorders and cancer treatment.
The presence of the trifluoromethyl group significantly influences the compound's reactivity and biological interactions. The electron-withdrawing nature of this group enhances nucleophilic aromatic substitution reactions, which can be exploited in synthetic routes to develop derivatives with improved biological activity.
Structural Representation
- InChI Key : PGLQPMZEWVGHHQ-UHFFFAOYSA-N
- SMILES Notation : C1=CC(=NC(=C1N)I)C(F)(F)F
Research indicates that this compound can act as an inhibitor for specific kinases, suggesting its potential role in anti-inflammatory therapies and cancer treatment. The compound's ability to penetrate the blood-brain barrier enhances its therapeutic potential for neurological disorders.
Case Studies
- Antimycobacterial Activity : Although not directly tested for antimycobacterial properties, structural analogs have shown significant activity against Mycobacterium tuberculosis, indicating that similar compounds may possess comparable effects. For instance, modifications in the position of substituents on pyridine rings have been linked to variations in potency against Mtb .
- Inhibition of Kinases : Studies have demonstrated that compounds with similar structures exhibit inhibitory effects on various kinases involved in signaling pathways related to cancer and inflammation. The precise inhibition mechanisms remain under investigation, but preliminary data suggest that these compounds can modulate cellular responses effectively .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Iodo-3-(trifluoromethyl)pyridine | CHFIN | Different position of trifluoromethyl group |
| 6-Iodo-2-(trifluoromethyl)pyridin-3-amine | CHFIN | Similar substitution pattern but different positions |
| 5-Iodo-2-(trifluoromethyl)pyridine | CHFIN | Variation in substitution leading to different reactivity |
This table highlights how variations in substituent positions can affect the biological activity and reactivity of pyridine derivatives.
Safety and Handling
Due to limited information on the toxicity profile of this compound, it is recommended to handle this compound with caution in laboratory settings. Standard safety protocols should be followed to mitigate any potential risks associated with its use.
Q & A
Q. What are the key synthetic routes for preparing 2-Iodo-6-(trifluoromethyl)pyridin-3-amine?
- Methodological Answer : Synthesis typically involves halogenation and functionalization of pyridine precursors. For example, halogen exchange reactions using iodinating agents (e.g., KI/CuI) on bromo- or chloro-substituted pyridines can introduce iodine. A related approach involves hydrogenation of nitro intermediates, as seen in the synthesis of 6-(difluoromethoxy)pyridin-3-amine using Pd/C catalysis . For trifluoromethyl group introduction, electrophilic trifluoromethylation or cross-coupling with trifluoromethyl metal complexes may be employed, similar to methods used for fluoropyridines . Key steps include optimizing reaction time, temperature (e.g., 80–120°C), and solvent polarity (e.g., DMSO or DMF) to enhance yields.
Q. How can the purity and structural integrity of this compound be verified?
- Methodological Answer : Characterization involves:
- HPLC : To assess purity (≥95% as standard for research-grade compounds) .
- NMR (¹H/¹³C/¹⁹F) : To confirm substitution patterns and trifluoromethyl group presence. For example, ³J coupling in pyridine rings can resolve regiochemistry .
- Mass Spectrometry (HRMS) : To validate molecular weight (e.g., C₆H₄F₃IN₂ has a theoretical MW of 288.01).
- Elemental Analysis : To confirm C/H/N/F/I ratios within ±0.4% deviation .
Q. What solvents and storage conditions are optimal for this compound?
- Methodological Answer :
- Solubility : Likely polar aprotic solvents (DMSO, DMF) based on analogs like 4-(trifluoromethyl)pyridin-3-amine, which dissolves in methanol and dichloromethane .
- Storage : Inert atmosphere (N₂/Ar), dark conditions at 2–8°C to prevent iodine displacement or hydrolysis. Moisture content should be kept <0.5% to avoid decomposition .
Advanced Research Questions
Q. How do electronic effects of the iodo and trifluoromethyl groups influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Iodo Group : Acts as a superior leaving group in Suzuki-Miyaura couplings compared to bromo/chloro analogs, enabling efficient Pd-catalyzed arylations. Steric hindrance at the 2-position may require bulky ligands (e.g., XPhos) to prevent homocoupling .
- Trifluoromethyl Group : Electron-withdrawing nature deactivates the pyridine ring, reducing nucleophilic substitution rates. Computational studies (DFT) can model charge distribution to predict sites for electrophilic attack .
- Case Study : In 2-bromo-6-(trifluoromethyl)pyridin-3-amine, bromine substitution at the 2-position showed 30% higher reactivity in amination than 4-position analogs .
Q. What strategies resolve contradictions in spectroscopic data for regiochemical assignments?
- Methodological Answer :
- Comparative Analysis : Use structurally defined analogs (e.g., 2-amino-3-(trifluoromethyl)pyridine ) to benchmark NMR shifts. For example, the ¹⁹F NMR shift for -CF₃ in pyridines typically ranges from -60 to -65 ppm.
- X-ray Crystallography : Definitive regiochemical confirmation, as applied to 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid .
- Isotopic Labeling : Introduce ¹³C at specific positions to track coupling patterns in complex mixtures .
Q. How can computational methods predict the compound’s stability under varying pH conditions?
- Methodological Answer :
- pKa Prediction : Tools like MarvinSketch estimate the amino group’s pKa (~4.2), indicating protonation below pH 3. This affects solubility and degradation pathways .
- Hydrolysis Modeling : Density Functional Theory (DFT) simulates hydrolysis mechanisms of the iodo group. For example, 6-chloro-4-(trifluoromethyl)pyridin-3-amine showed pH-dependent degradation, with half-life >48 hrs at pH 7 .
- MD Simulations : Assess aggregation tendencies in aqueous buffers, critical for bioactivity studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
